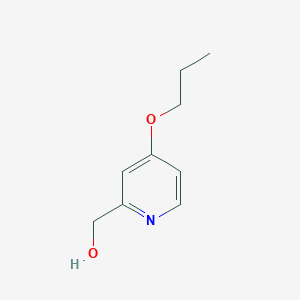
2-Hydroxymethyl-4-propoxypyridine
Description
2-Hydroxymethyl-4-propoxypyridine is a pyridine derivative featuring a hydroxymethyl group (-CH2OH) at the 2-position and a propoxy group (-OCH2CH2CH3) at the 4-position of the pyridine ring. Pyridine derivatives are widely studied for their roles in medicinal chemistry, materials science, and organic synthesis due to their tunable electronic and steric properties . The hydroxymethyl group may enhance solubility in polar solvents, while the propoxy substituent could increase lipophilicity, influencing bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(4-propoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-2-5-12-9-3-4-10-8(6-9)7-11/h3-4,6,11H,2,5,7H2,1H3 |
InChI Key |
CDEJJXVWQHDOHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=NC=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key physical properties of 2-Hydroxymethyl-4-propoxypyridine and its analogs based on available evidence:
*Theoretical values for this compound are calculated due to lack of direct experimental data.
Key Observations :
- Substituent Effects: Bulky groups (e.g., aryl or propoxy) increase molecular weight and melting points compared to simpler derivatives (e.g., 2-Hydroxy-4-methylpyridine). For example, 2-Amino-4-methylpyridine analogs with aryl substituents exhibit melting points >260°C , whereas 2-Hydroxy-4-methylpyridine melts at 128–131°C .
- In contrast, propoxy and methoxy groups may reduce polarity, favoring lipid bilayer penetration .
Reactivity and Functionalization
- Hydroxymethyl Group : Susceptible to oxidation (to carboxylic acid) or esterification, offering pathways for further derivatization .
- Propoxy Group : Stable under mild conditions but may undergo cleavage under strong acidic or basic conditions, similar to methoxy groups in 4-(2-methoxyphenyl)-2-phenylpyridine .
- Comparative Stability : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher thermal stability, as seen in compounds (melting points >260°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


